4,4'-Dichloro-trans-stilbene

Beschreibung

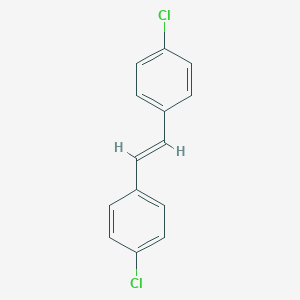

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELCIURRBCOJDX-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5121-74-4 | |

| Record name | NSC33448 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dichloro-trans-stilbene: Synthesis, Properties, and Applications in Research and Development

Introduction

Stilbenes, a class of organic compounds characterized by a 1,2-diphenylethylene core structure, have garnered significant attention in the scientific community for their diverse biological activities and photochemical properties.[1][2] Among the numerous derivatives, halogenated stilbenes are of particular interest due to the profound impact of halogen substitution on their physicochemical properties and biological efficacy. This guide provides a comprehensive technical overview of 4,4'-Dichloro-trans-stilbene, a symmetrically substituted stilbene derivative, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis methodologies, reactivity, and potential applications, with a focus on providing practical insights for laboratory work.

Core Compound Identification and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are paramount for its effective use in research.

Molecular Formula: C₁₄H₁₀Cl₂[5]

Molecular Weight: 249.14 g/mol [3]

Appearance: White to off-white crystalline solid.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 176 °C | [4] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in toluene | [3] |

| Purity | Typically >98.0% (by GC) | [4] |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:

-

A singlet for the two vinylic protons, anticipated in the region of δ 7.0-7.2 ppm. The trans configuration results in a characteristic chemical shift for these protons.[7]

-

Two doublets for the eight aromatic protons. The protons ortho and meta to the chloro substituent will exhibit distinct chemical shifts, likely in the range of δ 7.2-7.6 ppm.[8]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework. Expected signals include:

-

A signal for the vinylic carbons.

-

Signals for the aromatic carbons, with distinct chemical shifts for the carbon bearing the chlorine atom, the ipso-carbon, and the ortho- and meta-carbons. The chemical shifts for aromatic carbons typically fall within the δ 110-165 ppm range.[9][10]

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching vibrations for the aromatic and vinylic protons.

-

C=C stretching vibrations for the aromatic rings and the central double bond.

-

C-Cl stretching vibrations.

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) at m/z 248 and 250 in a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for stilbene synthesis, most notably the Wittig and Heck reactions.[1][11][12]

Wittig Reaction: A Classic Approach

The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds.[13][14] The synthesis of this compound via this route typically involves the reaction of a phosphorus ylide with an aldehyde.

Conceptual Workflow for Wittig Synthesis:

Caption: Workflow for the Wittig synthesis of this compound.

Experimental Protocol (Adapted from general Wittig procedures): [13]

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chlorobenzyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change (typically to deep red or orange). Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 4-chlorobenzaldehyde in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, which may contain both cis and trans isomers along with triphenylphosphine oxide, can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate, to yield the desired trans-isomer.[15]

Heck Reaction: A Palladium-Catalyzed Alternative

The Heck reaction offers a powerful and versatile method for the synthesis of stilbenes through the palladium-catalyzed coupling of an aryl halide with an alkene.[11][16]

Conceptual Workflow for Heck Synthesis:

Caption: Workflow for the Heck synthesis of this compound.

Experimental Protocol (Adapted from general Heck procedures): [11]

-

Reaction Setup: To a reaction vessel, add 4-chloroiodobenzene or 4-chlorobromobenzene, styrene, a palladium catalyst (e.g., palladium(II) acetate), a suitable phosphine ligand (if required), and a base (e.g., potassium carbonate or triethylamine).

-

Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Reaction Execution: Heat the reaction mixture to a temperature typically between 80-140 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst and any inorganic salts.

-

Dilute the filtrate with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel followed by recrystallization.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond and the chlorinated aromatic rings.

-

Photoisomerization: Like other stilbenes, the trans isomer can undergo photoisomerization to the cis isomer upon exposure to ultraviolet (UV) light.[1] This property is of interest in the development of photoswitchable materials.

-

Oxidation and Reduction: The double bond can be subjected to various oxidation reactions (e.g., epoxidation, dihydroxylation) and reduction reactions (e.g., catalytic hydrogenation to form the corresponding bibenzyl derivative).

-

Electrophilic Addition: The double bond can undergo electrophilic addition reactions, although the reactivity may be influenced by the electron-withdrawing nature of the chloro-substituted phenyl groups.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents on the aromatic rings can potentially participate in further cross-coupling reactions under specific catalytic conditions, allowing for the synthesis of more complex derivatives.

Applications in Research and Drug Development

The stilbene scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2] While the biological profile of this compound is not as extensively studied as that of its hydroxylated analog, resveratrol, the introduction of chlorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

-

Potential as an Antioxidant and Anti-aging Agent: Halogenated stilbene derivatives have been investigated for their antioxidant properties. The introduction of halogens can enhance the lipophilicity of the molecule, potentially improving its bioavailability and cellular uptake.[1][17]

-

Anticancer Research: Stilbene derivatives are known to possess anticancer properties, acting through various mechanisms such as the induction of apoptosis and the inhibition of cell proliferation.[18][19] The cytotoxic effects of halogenated stilbenes are an active area of research.

-

Research Chemical and Building Block: this compound serves as a valuable research chemical and a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its defined stereochemistry and reactive sites make it a useful starting material in medicinal chemistry programs.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Summary: This compound may be harmful if swallowed and can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable compound for researchers in organic synthesis, medicinal chemistry, and materials science. Its well-defined structure and the potential for diverse chemical transformations make it an attractive scaffold for the development of novel molecules with interesting biological and photophysical properties. This guide has provided a comprehensive overview of its key characteristics, synthesis, and potential applications, offering a solid foundation for its effective and safe utilization in the laboratory.

References

- Synthesis and Biological Evaluation of Halogenated E-Stilbenols as Promising Antiaging Agents. (2020). Molecules, 25(23), 5770.

- Likhtenshtein, G. (2010).

- Chen, Z., et al. (Year). Journal Name, Volume(Issue), pages.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses.

- Fimognari, C., et al. (2012). The resveratrol analog 4,4'-dihydroxy-trans-stilbene suppresses transformation in normal mouse fibroblasts and inhibits proliferation and invasion of human breast cancer cells. Carcinogenesis, 33(11), 2172-80.

- De Filippis, B. (2018). Stilbene-based compounds: from synthesis to biological activities. 10th World Congress on Medicinal Chemistry and Drug Design.

- ResearchGate. (2025). The stable conformations of 4,4′-dichloro-trans-stilbene in solution by liquid crystal NMR spectroscopy.

- Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. (2018). Genetics and Molecular Biology, 41(1), 136-143.

- An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. (2017). Beilstein Journal of Organic Chemistry, 13, 1696-1704.

- Resveratrol and Its Analogue 4,4′-Dihydroxy-trans-stilbene Inhibit Lewis Lung Carcinoma Growth In Vivo through Apoptosis, Autophagy and Modulation of the Tumour Microenvironment in a Murine Model. (2022). International Journal of Molecular Sciences, 23(15), 8234.

- Method in purifying trans-stilbene. (1954).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Wittig Reaction Synthesis of Stilbene. (2012). YouTube.

- Pd-catalyzed Heck reaction of trans-stilbene derivatives with aryl bromides. (Year). Journal Name, Volume(Issue), pages.

- Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-stilbene Products of the Wittig Reaction. (2019).

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions.

- Electronic Supplementary Material (ESI) for Chemical Communications. (Year). The Royal Society of Chemistry.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry Stack Exchange. (2018). Percentage of trans-stilbene traces in cis-stilbene H NMR.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Scribd. (n.d.). 13-C NMR Chemical Shift Table.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. PhotochemCAD | trans-Stilbene [photochemcad.com]

- 3. This compound | 1657-56-3 [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | C14H10Cl2 | CID 5352400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. scribd.com [scribd.com]

- 11. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heck Reaction [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. juliethahn.com [juliethahn.com]

- 15. US2674636A - Method in purifying trans-stilbene - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. The resveratrol analog 4,4'-dihydroxy-trans-stilbene suppresses transformation in normal mouse fibroblasts and inhibits proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-Dichloro-trans-stilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dichloro-trans-stilbene is a halogenated derivative of the stilbene scaffold, a class of compounds that has garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and materials science. The parent compound, resveratrol (3,5,4'-trihydroxy-trans-stilbene), is a well-known natural product lauded for its antioxidant, anti-inflammatory, and cardioprotective effects[1][2][3]. The core stilbene structure, characterized by two phenyl rings connected by an ethylene bridge, provides a versatile platform for synthetic modifications aimed at enhancing or modulating biological activity.

The introduction of halogen atoms, such as chlorine, onto the phenyl rings can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. These modifications, in turn, can impact the compound's pharmacokinetic and pharmacodynamic profile[1]. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a valuable resource for researchers engaged in its synthesis, characterization, and application in drug discovery and development.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature[4]. The presence of the chlorine atoms at the para positions of the phenyl rings imparts a high degree of symmetry to the molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀Cl₂ | [5][6] |

| Molecular Weight | 249.14 g/mol | [6] |

| CAS Number | 1657-56-3 | [6] |

| Appearance | White to gray powder or crystals | [4] |

| Melting Point | 176 °C | [4] |

| Boiling Point | 230 °C at 10 mmHg | |

| Solubility | Soluble in toluene | |

| Storage | Sealed in a dry environment at 2-8°C |

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes for stilbene derivatives. The choice of method often depends on the availability of starting materials, desired scale, and stereoselectivity.

Experimental Protocols

The McMurry reaction is a powerful method for the reductive coupling of two aldehyde or ketone molecules to form an alkene[5][7][8]. For the synthesis of the symmetrically substituted this compound, the self-coupling of 4-chlorobenzaldehyde is a direct and efficient approach[5].

Materials:

-

4-chlorobenzaldehyde

-

Titanium(III) chloride (TiCl₃)

-

Lithium aluminum hydride (LiAlH₄) or Zinc-copper couple (Zn-Cu)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend TiCl₃ in anhydrous THF.

-

Cool the suspension in an ice bath and slowly add the reducing agent (e.g., LiAlH₄ or Zn-Cu) to generate the low-valent titanium species.

-

To the resulting black slurry, add a solution of 4-chlorobenzaldehyde in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench by the slow addition of aqueous potassium carbonate solution.

-

Filter the mixture through a pad of celite to remove the titanium salts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain pure this compound.

Causality Behind Experimental Choices: The McMurry reaction is chosen for its high efficiency in forming symmetrical alkenes from carbonyl compounds. The use of an inert atmosphere is critical as the low-valent titanium reagents are sensitive to air and moisture. THF is an ideal solvent as it is anhydrous and can solvate the reactive titanium species[7].

Sources

- 1. Synthesis and Biological Evaluation of Halogenated E-Stilbenols as Promising Antiaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyphenol Stilbenes: Molecular Mechanisms of Defence against Oxidative Stress and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. This compound | C14H10Cl2 | CID 5352400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. McMurry reaction - Wikipedia [en.wikipedia.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

4,4'-Dichloro-trans-stilbene solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4,4'-Dichloro-trans-stilbene in Organic Solvents

Introduction

This compound (DCS) is a halogenated derivative of the stilbene backbone, a diarylethene core structure that is the subject of extensive research in materials science and medicinal chemistry. The parent compound, resveratrol (a hydroxystilbene), is lauded for its antioxidant properties, and synthetic derivatives are explored for a range of applications, including as potential therapeutic agents.[1] Understanding the solubility of any compound is a foundational requirement for its application. For researchers in drug development, solubility dictates formulation strategies, bioavailability, and the design of in vitro assays. For synthetic chemists, it is paramount for selecting appropriate reaction and purification solvents.[2][3]

This guide provides a comprehensive overview of the solubility characteristics of this compound. It moves beyond a simple data sheet to explain the underlying physicochemical principles that govern its solubility, provides a detailed, field-proven protocol for its experimental determination, and outlines a robust analytical method for its quantification.

Physicochemical Properties and Solubility Profile

The solubility of a solid in a liquid is governed by the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The principle of "like dissolves like" is the guiding tenet. The molecular structure of this compound—a rigid, non-polar, and symmetrical molecule—is the primary determinant of its solubility profile.[4]

The two chlorine atoms increase the molecular weight and introduce polar C-Cl bonds. However, the symmetrical trans arrangement of these substituents results in a low overall molecular dipole moment, preserving the predominantly non-polar character of the stilbene core. Its solubility is therefore highest in non-polar or moderately polar aprotic solvents that can engage in van der Waals forces and π-π stacking interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀Cl₂ | [5] |

| Molecular Weight | 249.13 g/mol | [6] |

| Appearance | White to off-white solid/crystal | [6][7] |

| Melting Point | 175-179 °C | [6][7] |

| XLogP3 | 5.4 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 0 | [5] |

The high melting point suggests strong intermolecular forces in the solid crystal lattice, meaning a significant amount of energy is required to break these interactions before dissolution can occur. The high XLogP3 value further confirms its lipophilic and hydrophobic nature.[5]

Based on these properties, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene, benzene) due to similar polarity and potential for π-π interactions.

-

Moderate Solubility: Expected in polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate.

-

Low to Insoluble: Expected in polar protic solvents such as ethanol and methanol, where the solvent's strong hydrogen-bonding network is difficult for the non-polar DCS to disrupt.

-

Insoluble: Expected in water, consistent with its hydrophobic nature.[4]

Experimental Determination of Equilibrium Solubility

To obtain quantitative data, a robust and reproducible experimental method is necessary. The equilibrium shake-flask method is the gold standard for determining the solubility of crystalline compounds. The objective is to create a saturated solution where the solid solute is in equilibrium with the dissolved solute at a specific temperature.

Causality in Protocol Design

-

Using Excess Solute: Adding an amount of solid that cannot fully dissolve ensures that the resulting solution is truly saturated.

-

Extended Equilibration Time: A prolonged period of agitation (24-48 hours) is critical to ensure the system reaches thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.

-

Strict Temperature Control: Solubility is highly temperature-dependent.[4] A constant temperature water bath or incubator is essential for accurate and comparable results.

-

Inert Materials: Using glass vials with PTFE-lined caps prevents leaching of contaminants from plastic and ensures solvent containment.

Step-by-Step Protocol for Solubility Determination

-

Preparation:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a 4 mL glass vial. The exact mass is not critical, but it must be sufficient to leave visible undissolved solid at the end of the experiment.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Securely cap the vial with a PTFE-lined cap. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for 24 to 48 hours. Periodically check to ensure undissolved solid remains.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Critical Step: To separate the saturated supernatant from the undissolved solid without causing precipitation due to temperature changes, either:

-

Centrifuge the vials at the experimental temperature.

-

Carefully filter the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE). Pre-wet the filter with the same solvent to avoid analyte loss.

-

-

-

Sample Preparation for Analysis:

-

Immediately after separation, accurately pipette a small aliquot (e.g., 100 µL) of the clear, saturated supernatant into a larger, known volume of a suitable diluent (e.g., 900 µL of acetonitrile) to create a precisely diluted sample. This prevents the compound from crashing out of solution and brings the concentration into the linear range of the analytical detector.

-

Vortex the diluted sample to ensure homogeneity.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol detailed in the next section, to determine the concentration.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Workflow Visualization

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a precise and accessible method for quantifying DCS in solution.[8] The non-polar nature of DCS makes it ideally suited for separation on a reversed-phase C18 column.

Self-Validating Protocol for HPLC-UV Analysis

A trustworthy protocol involves a system suitability check and a robust calibration.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 85:15 v/v). The high organic content is necessary to ensure the lipophilic DCS elutes with a reasonable retention time and good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength (λmax): Approximately 310-320 nm. This should be confirmed by running a UV scan of a standard solution using a DAD to ensure maximum sensitivity.

-

-

Standard Preparation and Calibration:

-

Prepare a primary stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

-

Perform serial dilutions from the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Inject each standard in triplicate to establish a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (r²) of >0.999 to be considered valid.

-

-

Analysis and Calculation:

-

Inject the diluted samples from the solubility experiment.

-

Determine the concentration of the diluted sample (C_diluted) using the linear regression equation from the calibration curve.

-

Calculate the solubility (S) in the original solvent using the following formula:

S (mg/mL) = C_diluted (mg/mL) × Dilution Factor

Where the Dilution Factor = (Volume of diluted sample) / (Volume of supernatant taken).

-

Data Summary and Interpretation

The experimentally determined solubility values should be compiled for clear comparison.

Table 2: Template for Experimental Solubility Data of this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | Chlorinated | [Experimental Value] | [Calculated Value] |

| Toluene | Aromatic | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran | Ether | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Ester | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Water | Aqueous | [Experimental Value] | [Calculated Value] |

This structured data is invaluable for selecting solvents for chemical synthesis, purification via crystallization, or for preparing stock solutions for biological screening and drug formulation studies.

References

- PubChem. This compound.

- Canadian Science Publishing. Solubility of trans-stilbene in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon mobile order theory. [Link]

- MDPI. Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. [Link]

- Royal Society of Chemistry. Descriptors for solutes from the solubility of solids: trans-stilbene as an example. [Link]

- Solubility of Things. Stilbene. [Link]

- Bioorganic & Medicinal Chemistry.

- UNT Digital Library. Descriptors for solutes from the solubility of solids: - trans-stilbene as an example. [Link]

- ResearchGate. The stable conformations of 4,4′-dichloro-trans-stilbene in solution by liquid crystal NMR spectroscopy. [Link]

- PubChem. trans-Stilbene.

- Springer Nature Experiments. Stilbene Identification and Quantitation by High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS). [Link]

- PubMed Central. Impact of Environmental Factors on Stilbene Biosynthesis. [Link]

- National Center for Biotechnology Information.

- Japan Environment and Children's Study. III Analytical Methods. [Link]

- ResearchGate. Analysis of Stilbene Residues in Aquacultured Finfish using LC-MS/MS. [Link]

- Wiley-VCH.

- ResearchGate.

- CORE.

- Physical Chemistry Research.

Sources

- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. physchemres.org [physchemres.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C14H10Cl2 | CID 5352400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. This compound | 1657-56-3 | TCI EUROPE N.V. [tcichemicals.com]

- 8. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4'-Dichloro-trans-stilbene

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-dichloro-trans-stilbene, a key derivative of the stilbene family with significant interest in materials science and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties. Each section includes not only the spectral data but also the underlying principles of the techniques, detailed experimental protocols, and in-depth interpretations of the spectra, providing a holistic understanding of the molecule's structural and electronic characteristics.

Introduction

This compound is a symmetrically substituted aromatic alkene. The presence of the chlorine atoms at the para positions of the phenyl rings and the trans configuration of the central double bond significantly influence its electronic and conformational properties. Spectroscopic analysis is paramount in confirming the structure and purity of this compound, as well as in understanding its photophysical behavior. This guide will delve into the key spectroscopic techniques used to characterize this compound, providing both the practical "how-to" and the theoretical "why."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | Doublet | 4H | Aromatic Protons (ortho to C=C) |

| ~7.32 | Doublet | 4H | Aromatic Protons (meta to C=C) |

| ~7.05 | Singlet | 2H | Vinylic Protons |

Experimental Protocol:

A detailed protocol for acquiring a ¹H NMR spectrum of a stilbene derivative is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[1]

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[1]

-

Integrate the signals to determine the relative number of protons.

-

Interpretation:

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's C₂h symmetry.

-

Aromatic Region: The two sets of aromatic protons appear as doublets. The protons ortho to the vinyl group are typically deshielded and appear slightly downfield compared to the protons meta to the vinyl group. The coupling between these adjacent aromatic protons results in the doublet splitting pattern.

-

Vinylic Region: The two vinylic protons are chemically equivalent due to the molecule's symmetry and therefore appear as a singlet. In unsymmetrically substituted stilbenes, these protons would be non-equivalent and would show a large coupling constant (typically >15 Hz for a trans configuration), appearing as a pair of doublets.

Workflow for ¹H NMR Analysis:

Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Data Summary:

While a publicly available peak-listed spectrum is not readily accessible, a ¹³C NMR spectrum for this compound is known to exist.[2] Based on the structure and data from similar compounds, the expected chemical shifts are as follows:

| Chemical Shift (δ) ppm | Assignment |

| ~135 | Quaternary Aromatic Carbon (attached to C=C) |

| ~133 | Quaternary Aromatic Carbon (attached to Cl) |

| ~129 | Aromatic CH (meta to C=C) |

| ~128 | Vinylic CH |

| ~127 | Aromatic CH (ortho to C=C) |

Experimental Protocol:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The same NMR spectrometer is used.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is required to obtain a good signal-to-noise ratio.

-

Data Processing: The processing steps are analogous to those for ¹H NMR. The CDCl₃ solvent peak at δ 77.16 ppm is commonly used for calibration.[1]

Interpretation:

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show five distinct signals:

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The two quaternary carbons (one attached to the vinyl group and one to the chlorine atom) will have different chemical shifts. The two types of protonated aromatic carbons will also have distinct signals.

-

Vinylic Carbons: The two vinylic carbons are equivalent and will give rise to a single signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Summary (Expected Absorptions):

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3030 | C-H stretch | Aromatic and Vinylic |

| ~1600, ~1490 | C=C stretch | Aromatic |

| ~965 | C-H bend | trans-Vinylic (out-of-plane) |

| ~820 | C-H bend | para-Disubstituted Aromatic (out-of-plane) |

| ~1090 | C-Cl stretch | Aryl-Chloride |

Experimental Protocol:

For a solid sample like this compound, the following protocol is common:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation:

The IR spectrum of this compound provides key structural information:

-

The presence of both aromatic and vinylic C-H stretches is confirmed by absorptions just above 3000 cm⁻¹.

-

The characteristic aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

-

A strong band around 965 cm⁻¹ is indicative of the out-of-plane C-H bending of the trans-disubstituted double bond. This is a crucial diagnostic peak for confirming the stereochemistry.

-

The strong absorption around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring.

-

The C-Cl stretching vibration is expected in the fingerprint region, typically around 1090 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like stilbenes, this technique is particularly informative.

Data Summary:

-

Absorption Maxima (λmax): ~322 nm and ~338 nm.[3]

-

Emission Maxima (λem): 422–425 nm (blue light emission).[3]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be low enough that the maximum absorbance is below 1.5.

-

Prepare a blank solution containing only the solvent.

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Data Acquisition:

-

Place the blank solution in the reference beam path and the sample solution in the sample beam path.

-

Scan a range of wavelengths (e.g., 200-500 nm) to obtain the absorption spectrum.

-

Interpretation:

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which are attributed to π → π* electronic transitions within the conjugated system of the two phenyl rings and the central double bond. The presence of two absorption maxima suggests the existence of multiple electronic transitions or vibrational fine structure. The observed blue fluorescence upon excitation indicates that the molecule is photoluminescent, a common feature of many stilbene derivatives.

Logical Flow of Spectroscopic Analysis:

Caption: Logical workflow for the complete spectroscopic analysis of a synthesized compound.

Conclusion

The multifaceted spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and confirms the symmetry of the molecule. IR spectroscopy identifies the key functional groups and, importantly, confirms the trans stereochemistry of the central double bond. UV-Vis spectroscopy reveals the electronic properties of this conjugated system. Together, these techniques form an indispensable toolkit for the characterization of this and other important stilbene derivatives, ensuring their identity and purity for further applications in research and development.

References

- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Barbera, J., et al. (2013). The stable conformations of 4,4′-dichloro-trans-stilbene in solution by liquid crystal NMR spectroscopy. Journal of Molecular Structure, 1034, 283–288.

Sources

crystal structure of 4,4'-Dichloro-trans-stilbene

An In-depth Technical Guide to the Crystal Structure of 4,4'-Dichloro-trans-stilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DCS) is a halogenated derivative of the stilbene scaffold, a core structure in numerous biologically active compounds. Understanding its precise three-dimensional structure is fundamental for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and physicochemical characterization of this compound, offering field-proven insights and detailed experimental protocols for its study.

Introduction: The Significance of the Stilbene Scaffold

Stilbene (1,2-diphenylethene) and its derivatives, known as stilbenoids, represent a critical class of compounds in medicinal and materials chemistry.[1] Natural stilbenoids like resveratrol are renowned for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The stilbene backbone is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.

The introduction of halogen atoms, such as chlorine, onto the phenyl rings can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce new non-covalent interactions (e.g., halogen bonding) that can alter binding affinity to target proteins. This compound serves as a prototypical example of a symmetrically substituted stilbene, providing a valuable model for studying the structural and electronic effects of halogenation. This guide details the methodologies for its synthesis and the in-depth analysis of its crystal structure.

Synthesis and Crystallization

The creation of the central carbon-carbon double bond is the key challenge in stilbene synthesis. For symmetrical derivatives like DCS, the Wittig reaction is one of the most robust and widely used methods due to its reliability, mild reaction conditions, and tolerance of various functional groups.[2]

Causality of Synthetic Choice: The Wittig Reaction

The Wittig reaction is selected for its efficacy in converting aldehydes into alkenes. It involves the reaction of a phosphorus ylide with an aldehyde.[3] For the synthesis of this compound, 4-chlorobenzaldehyde is reacted with the ylide generated in situ from (4-chlorobenzyl)triphenylphosphonium chloride. The reaction typically produces a mixture of (E)- and (Z)-isomers, with the thermodynamically more stable trans (E)-isomer often being the major product under specific conditions.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Wittig methodologies for stilbene synthesis.[4][5]

Materials:

-

(4-Chlorobenzyl)triphenylphosphonium chloride

-

4-Chlorobenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

50% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

95% Ethanol

-

Iodine (I₂)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine (4-chlorobenzyl)triphenylphosphonium chloride (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in 20 mL of dichloromethane.

-

Ylide Formation and Olefination: While stirring the mixture vigorously, add 15 mL of 50% aqueous sodium hydroxide dropwise through the condenser. A color change (typically to yellow or orange) indicates the formation of the phosphorus ylide.

-

Reaction: Gently heat the two-phase mixture to reflux and maintain for 30-45 minutes with vigorous stirring to ensure adequate mixing between the aqueous and organic layers.

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Separate the layers and collect the organic (dichloromethane) layer.

-

Extraction: Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated aqueous sodium bisulfite. Continue washing with 20 mL portions of water until the aqueous layer is neutral.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, then decant the solution into a clean flask.[4]

-

Isomerization (Optional but Recommended): To maximize the yield of the trans-isomer, add a catalytic amount of iodine (approx. 0.05 g) to the dried dichloromethane solution. Irradiate the solution with a standard 150-W lightbulb for 60 minutes.[4][6] The iodine facilitates the conversion of the cis-isomer to the more stable trans-isomer.

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator. The resulting solid is a mixture of the product and triphenylphosphine oxide.

-

Purification and Crystallization: Add 20-30 mL of 95% ethanol to the crude solid and heat to boiling to dissolve the product, leaving the less soluble triphenylphosphine oxide behind if possible, or preparing for recrystallization. For high purity, filter the hot solution to remove insoluble byproducts. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice-water bath for 20-30 minutes to induce crystallization.[5][6]

-

Isolation: Collect the white crystalline product by vacuum filtration, washing with a small amount of ice-cold 95% ethanol. Air dry the crystals to obtain pure this compound.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Structural Elucidation and Physicochemical Properties

A combination of single-crystal X-ray diffraction and spectroscopic methods is essential for the unambiguous determination of the molecular structure and confirmation of sample purity.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, yielding precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing. While a specific primary publication detailing the full crystal structure of this compound is not readily found in broad searches, data deposited in crystallographic databases like the Cambridge Structural Database (CSDC) confirm its structural parameters.[7][8]

Studies on similar stilbene derivatives show that while the core ethenyl bridge is planar, steric hindrance between the phenyl rings often leads to a slight twist, resulting in a non-planar, propeller-like conformation.[9] For this compound in solution, NMR studies have shown the phenyl rings are disrotated by approximately 18.7° with respect to the vinyl plane.[9] In the solid state, this conformation is influenced by intermolecular packing forces.

Table 1: Physicochemical and Crystallographic Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₄H₁₀Cl₂ | [10][11] |

| Molecular Weight | 249.13 g/mol | [11][12] |

| Appearance | White crystalline solid | [12] |

| Melting Point | 176-179 °C | [12] |

| CAS Number | 1657-56-3 |[11][12] |

Note: Detailed unit cell parameters and space group information should be retrieved from a specific crystallographic deposition (e.g., from the CCDC) when available.

Spectroscopic Characterization

Spectroscopic analysis validates the molecular identity established by crystallography.

-

¹H NMR Spectroscopy: The spectrum is characteristically simple due to the molecule's C₂h symmetry. It typically shows a singlet for the two equivalent vinylic protons and two doublets (an AA'BB' system) for the eight aromatic protons.[3]

-

¹³C NMR Spectroscopy: The spectrum will show distinct signals for the vinylic carbon and the unique aromatic carbons (ipso, ortho, meta to the vinyl group), and the carbon bearing the chlorine atom.[10][13]

-

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), providing definitive confirmation of the molecular formula.[10]

Table 2: Representative Spectroscopic Data

| Technique | Observed Signals (in CDCl₃) |

|---|---|

| ¹H NMR | δ ~7.4-7.2 (m, 8H, Ar-H), ~7.0 (s, 2H, vinyl-H) |

| ¹³C NMR | δ ~135-125 (Ar-C and vinyl-C signals) |

(Note: Exact chemical shifts can vary based on solvent and spectrometer frequency).[14]

Structural Analysis Workflow

Caption: Workflow for the complete structural characterization of this compound.

Relevance in Research and Drug Development

The precise crystal structure of this compound is not merely an academic data point; it is a critical tool for advanced research.

-

Structure-Activity Relationship (SAR) Studies: The stilbene scaffold is a common starting point for developing agents targeting various diseases.[1] The (E)- or trans-configuration is often crucial for biological activity, as seen in potent anticancer agents like combretastatin A-4, where the cis-isomer is significantly more active.[1] Understanding the stable solid-state conformation of DCS provides a baseline for designing new derivatives with controlled stereochemistry.

-

Computational Modeling and Drug Design: An experimentally determined crystal structure provides the ground-truth coordinates for computational studies. Researchers can use this structure as a template for in silico docking into protein active sites, predicting binding affinities, and designing modifications to enhance potency or selectivity. The presence and position of the chlorine atoms are particularly important, as they influence electrostatic potential and can act as halogen bond donors.

-

Materials Science: Stilbene derivatives are known for their unique photophysical properties, including fluorescence and photoisomerization.[15][16] These properties make them candidates for applications in organic electronics and as fluorescent probes. The crystal packing arrangement, revealed by X-ray diffraction, dictates the solid-state optical properties of the material.

Conclusion

This compound is a fundamentally important molecule whose synthesis and structural characterization rely on a suite of standard but powerful analytical techniques. Its symmetric, halogenated structure makes it an ideal model compound for investigating the interplay of electronic effects, steric hindrance, and intermolecular forces that govern molecular conformation and crystal packing. The detailed structural knowledge gained from X-ray crystallography, validated by spectroscopic methods, provides an essential foundation for its application as a building block in the rational design of new materials and therapeutic agents.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI)

- Unknown Author. (n.d.). WITTIG SYNTHESIS OF TRANS-STILBENE.

- Kashyap, T., et al. (2021). Synthetic approaches toward stilbenes and their related structures. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]

- Li, S. (2001). Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin. [Link]

- Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. JulietHahn.com. [Link]

- University of Iowa. (n.d.).

- Barone, V., et al. (2013). The stable conformations of 4,4′-dichloro-trans-stilbene in solution by liquid crystal NMR spectroscopy. Journal of Molecular Structure, 1034, 283-288. [Link]

- PubChem. (n.d.). This compound.

- National Science Foundation. (2022). CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. [Link]

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. RSC. [Link]

- Burns, M., et al. (2019). Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-stilbene Products of the Wittig Reaction.

- Wiley-VCH. (n.d.).

- Wikipedia. (n.d.). (E)-Stilbene. [Link]

Sources

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. websites.nku.edu [websites.nku.edu]

- 6. juliethahn.com [juliethahn.com]

- 7. Research Portal [iro.uiowa.edu]

- 8. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C14H10Cl2 | CID 5352400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 1657-56-3 [chemicalbook.com]

- 12. labproinc.com [labproinc.com]

- 13. TRANS-STILBENE(103-30-0) 13C NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. (E)-Stilbene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Photophysical Properties of Halogenated Stilbenes

Abstract

Stilbene and its derivatives form a cornerstone of photochemistry, renowned for their intriguing photoisomerization dynamics and diverse applications. The strategic incorporation of halogen atoms onto the stilbene scaffold imparts profound changes to its electronic structure and, consequently, its photophysical properties. This guide provides a comprehensive exploration of the core principles governing the behavior of halogenated stilbenes upon light absorption. We delve into the nuanced effects of different halogens (F, Cl, Br, I) on key parameters such as absorption and emission spectra, fluorescence quantum yields, excited-state lifetimes, and the efficiency of intersystem crossing. A central theme is the "heavy-atom effect," a phenomenon that dictates the balance between fluorescence and phosphorescence, and significantly influences the trans-cis isomerization pathways. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental insights. Detailed protocols for the characterization of these photophysical properties are provided, alongside a discussion of the current and potential applications of these versatile molecules in materials science and medicinal chemistry.

Introduction: The Stilbene Scaffold and the Influence of Halogenation

Stilbene, a diarylethene, is characterized by a central ethylene bridge connecting two phenyl rings. This deceptively simple structure gives rise to rich and complex photochemistry, primarily centered around the trans-cis isomerization of the central double bond.[1] The trans isomer is typically more thermodynamically stable and exhibits distinct absorption and fluorescence properties compared to the cis isomer.[1][2] The process of photoisomerization is a fundamental reaction in chemistry and biology, with stilbene serving as a model system for its study.[3][4]

The introduction of halogen substituents onto the phenyl rings of stilbene provides a powerful tool to modulate its photophysical and photochemical behavior.[3][5] This is primarily due to two key effects:

-

Inductive and Mesomeric Effects: Halogens exert a combination of electron-withdrawing inductive effects and electron-donating mesomeric effects, which can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO). This, in turn, influences the absorption and emission wavelengths.

-

The Heavy-Atom Effect: This is arguably the most significant consequence of halogenation, particularly with heavier halogens like bromine and iodine.[6] The presence of a heavy atom enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁).[5][6] This has a dramatic impact on the deactivation pathways of the excited molecule, often leading to a decrease in fluorescence and an increase in the population of the triplet state.

Understanding these fundamental principles is crucial for the rational design of halogenated stilbenes with tailored photophysical properties for specific applications, ranging from fluorescent probes and organic light-emitting diodes (OLEDs) to photosensitizers for photodynamic therapy.

Core Photophysical Properties and the Impact of Halogenation

The interaction of light with a halogenated stilbene molecule initiates a series of competing photophysical and photochemical processes. The nature and position of the halogen atom play a critical role in determining the dominant deactivation pathways of the excited state.

Absorption and Emission Spectra

The UV-Vis absorption spectra of trans-halogenated stilbenes are generally similar in shape to that of the parent trans-stilbene, characterized by a strong absorption band corresponding to the S₀ → S₁ (π → π*) transition.[5][7] However, the position of the absorption maximum (λabs) can be influenced by the halogen substituent. For instance, chloro-substitution can lead to slight shifts in the absorption spectrum.[8]

The fluorescence emission spectra of trans-stilbenes are also sensitive to halogenation.[5] Fluorination, for example, can lead to significant changes in the electronic structure, sometimes resulting in a "sudden polarization effect" where a nonpolar molecule becomes polar upon photoexcitation.[9] This can be observed through solvatochromic shifts in the fluorescence band.[9]

In contrast, the cis isomers of stilbenes generally exhibit lower molar extinction coefficients and are often non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways, including rapid isomerization to the trans form.[10]

Fluorescence Quantum Yield (Φf) and the Heavy-Atom Effect

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[11] For stilbenes, Φf is highly dependent on the competition between fluorescence, internal conversion, and intersystem crossing.

The introduction of heavy atoms (Cl, Br, I) typically leads to a significant decrease in the fluorescence quantum yield.[6][8] This is a direct consequence of the heavy-atom effect, which enhances the rate of intersystem crossing (kISC) from the S₁ state to the T₁ state.[5] As the atomic number of the halogen increases, the spin-orbit coupling becomes stronger, leading to a more efficient S₁ → T₁ transition.[12] This provides an alternative non-radiative decay pathway that effectively quenches the fluorescence. For example, the fluorescence quantum yield of trans-stilbene in hexane is approximately 0.044, while the introduction of a heavy atom like chlorine is expected to lower this value.[8][13]

Excited-State Lifetimes (τ)

The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. For fluorescent molecules, this is often referred to as the fluorescence lifetime (τf). Time-correlated single-photon counting (TCSPC) is a common technique for measuring fluorescence lifetimes.[14]

The lifetime of the excited singlet state (S₁) is inversely proportional to the sum of the rate constants of all deactivation processes originating from that state (fluorescence, internal conversion, intersystem crossing, and photoisomerization). The enhanced intersystem crossing in heavier halogenated stilbenes provides an additional deactivation channel, leading to a shortening of the S₁ lifetime.

Conversely, the population of the triplet state (T₁) opens up the possibility of phosphorescence, which is the emission of light from the triplet state. The triplet state lifetime (τp) is typically much longer than the fluorescence lifetime, ranging from microseconds to seconds.[12][15] The measurement of triplet state lifetimes can be achieved through techniques like phase and modulation phosphorimetry or laser flash photolysis.[15][16]

Trans-Cis Isomerization

The trans-cis photoisomerization of stilbenes is a key photochemical process that can occur from both the singlet and triplet excited states.[3] The efficiency and mechanism of isomerization are significantly influenced by halogen substitution.

In unsubstituted trans-stilbene, isomerization is believed to occur primarily through the singlet excited state. However, for bromostilbenes, the enhanced intersystem crossing populates the triplet state, and isomerization can proceed through a triplet pathway. The presence of halogen substituents can also introduce steric hindrance, which may affect the rotational dynamics around the central double bond and influence the isomerization process.[8]

Experimental Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of halogenated stilbenes requires a suite of spectroscopic techniques. The following section outlines the key experimental protocols.

UV-Vis Absorption and Steady-State Fluorescence Spectroscopy

This is the foundational experiment for characterizing the electronic transitions of a molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve the halogenated stilbene in a spectroscopic grade solvent. For absorption measurements, prepare a solution with a concentration that yields an absorbance maximum between 0.5 and 1.5.[17] For fluorescence measurements, a more dilute solution with an absorbance of less than 0.1 at the excitation wavelength is recommended to minimize inner-filter effects.[13][17]

-

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.[17]

-

Absorption Measurement:

-

Fluorescence Measurement:

Determination of Fluorescence Quantum Yield (Φf)

The comparative method is a widely used and reliable technique for determining Φf.[11][18]

Experimental Protocol:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the halogenated stilbene sample.[11][17]

-

Solution Preparation: Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring that the absorbance at the excitation wavelength remains below 0.1.[19]

-

Data Acquisition:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).[11]

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The fluorescence quantum yield of the sample (Φx) can be calculated using the following equation:[11][17] Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

-

Time-Resolved Fluorescence Spectroscopy

Time-Correlated Single Photon Counting (TCSPC) is the preferred method for measuring fluorescence lifetimes in the nanosecond and sub-nanosecond range.[14]

Experimental Workflow:

Caption: Jablonski diagram for a halogenated stilbene.

Data Summary: Influence of Halogenation

The following table summarizes the general trends observed in the photophysical properties of stilbenes upon halogenation.

| Property | Unsubstituted Stilbene | Fluorinated Stilbene | Chloro/Bromo-stilbene | Iodo-stilbene |

| λabs (nm) | ~295-310 | Can be shifted; may induce polarization [9] | Minor shifts [8] | Minor shifts |

| λem (nm) | ~330-350 | Dependent on substitution pattern | Generally similar to unsubstituted | Generally similar to unsubstituted |

| Φf | Moderate (e.g., 0.044 in hexane) [13] | Can be high | Decreased | Significantly decreased |

| τf (ns) | ~0.1-1 | Can be long (e.g., >1 ns) [9] | Shortened | Significantly shortened |

| kISC | Low | Low | Increased | Significantly increased |

| ΦISC | Low | Low | Increased | High |

| Phosphorescence | Very weak/unobservable | Very weak/unobservable | Can be observed | More readily observed |

Applications and Future Outlook

The ability to fine-tune the photophysical properties of stilbenes through halogenation has led to their exploration in a variety of fields:

-

Organic Electronics: Halogenated stilbenes are investigated as components in organic light-emitting diodes (OLEDs) and other organic electronic devices. [20]Their emission color and efficiency can be controlled through the choice and position of the halogen substituent.

-

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of some halogenated stilbenes to their local environment makes them suitable candidates for developing fluorescent probes for sensing various analytes. [20]* Photodynamic Therapy (PDT): The enhanced intersystem crossing in heavy-atom-substituted stilbenes makes them potential photosensitizers for PDT. Upon excitation, these molecules can efficiently generate triplet states, which can then transfer energy to molecular oxygen to produce highly reactive singlet oxygen, a cytotoxic species that can destroy cancer cells.

-

Photopharmacology: The trans-cis isomerization of stilbenes can be used to design photo-switchable drugs, where the biological activity of the molecule can be turned on or off with light. Halogenation can be used to control the wavelength of light required for switching and the thermal stability of the isomers.

The field of halogenated stilbenes continues to evolve, with ongoing research focused on the synthesis of novel derivatives with precisely controlled photophysical properties. [21][22]The combination of advanced spectroscopic techniques and computational modeling is providing unprecedented insights into the excited-state dynamics of these molecules, paving the way for the development of next-generation photo-responsive materials and therapeutics.

References

- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.

- Dyck, R. H., & McClure, D. S. (1962). Ultraviolet Spectra of Stilbene, p-Monohalogen Stilbenes, and Azobenzene and the trans to cis Photoisomerization Process. The Journal of Chemical Physics, 36(9), 2326-2345.

- Bottiroli, G., et al. (1991). Measurement and analysis of triplet-state lifetimes by multifrequency cross-correlation phase and modulation phosphorimetry. Analytical Biochemistry, 195(2), 327-329.

- Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550.

- Meech, S. R., & Phillips, D. (1983). Photophysics of some common fluorescence standards. Journal of Photochemistry, 23(2), 193-217.

- ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.

- Maeda, H., et al. (2020). Photophysical Properties of Silyl‐Substituted Stilbene Derivatives. ChemistrySelect, 5(22), 6653-6658.

- Górski, A., et al. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(17), 9036-9040.

- The Fleming Group. Time-Resolved Fluorescence Techniques.

- Saltiel, J., et al. (1975). Trans-Cis Photoisomerization of the Stilbenes and a Reexamination of the Positional Dependence of the Heavy-Atom Effect. Journal of the American Chemical Society, 97(20), 5688-5695.

- Walas, K., et al. (2021). Cis-Trans Photoisomerization of Stilbenes and Stilbene-Like Molecules. Molecules, 26(11), 3195.

- Muszkat, K. A., et al. (1991). Photophysics and photochemistry of ring-fluorinated stilbenes. Journal of Photochemistry and Photobiology A: Chemistry, 59(2), 179-192.

- Göktürk, H. S., & Hart, T. R. (1993). Measurement of the triplet lifetime of dye molecules by using frequency-domain absorption measurements. OSA Annual Meeting, WR14.

- Arrais, A., et al. (2010). Novel fluorinated amino-stilbenes and their solid-state photodimerization. New Journal of Chemistry, 34(11), 2468-2475.

- Prahl, S. trans-Stilbene. OMLC.

- Sharma, A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. RSC advances, 7(50), 31239-31270.

- Panahi, F., et al. (2022). New white light-emitting halochromic stilbenes with remarkable quantum yields and aggregation-induced emission. Scientific reports, 12(1), 2398.

- Armaroli, N., et al. (1999). Synthesis, photochemistry and photophysics of stilbene-derivatized fullerenes. Chemical Communications, (10), 903-904.

- Wang, L., et al. (2016). Comparative DFT studies of UV-vis and fluorescence spectra of diphenylamino-nitro-trans-stilbene. ChemRxiv.

- McClure, D. S. (1949). Triplet-Singlet Transitions in Organic Molecules. Lifetime Measurements of the Triplet State. The Journal of Chemical Physics, 17(10), 905-913.

- ResearchGate. UV-visible absorption spectra of stilbene-3, 1D, 2D and 3D TPA chromophores.

- Prahl, S. cis-Stilbene. OMLC.

- Grabchev, I., et al. (2017). Photophysical and photochemical behavior of stilbene-like molecules and their aza-analogues. Journal of Photochemistry and Photobiology A: Chemistry, 332, 169-176.

- Sinkkonen, J., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1047.

- Sinkkonen, J., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1047.

- Kim, J. H., et al. (2022). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Dyes and Pigments, 198, 109968.

- Mazzucato, U., & Momicchioli, F. (1991). Photophysical and photochemical behavior of stilbene-like molecules and their aza-analogues. Chemical reviews, 91(7), 1679-1725.

- Grüne, M., et al. (2011). Synthesis and crystal engineering of fluorinated stilbenes. CrystEngComm, 13(21), 6331-6340.

- Weston, K. D., et al. (1998). Time-Varying Triplet State Lifetimes of Single Molecules. Physical review letters, 80(26), 5778.

- Chan, A. Y., et al. (2000). Fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions: the "amino conjugation effect". Journal of the American Chemical Society, 122(28), 6697-6705.

- Wenska-Bujalska, E., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 1-9.

- Panahi, F., et al. (2022). New white light-emitting halochromic stilbenes with remarkable quantum yields and aggregation-induced emission. Scientific reports, 12(1), 2398.

- Garavelli, M., et al. (2004). Stilbene photo-physical properties. AMS Tesi di Dottorato.

- Mazzucato, U. (1982). Photophysical and photochemical behaviour of stilbene-like molecules and their aza-analogues. Pure and Applied Chemistry, 54(9), 1705-1722.

- Ertekin, K., et al. (2014). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. Journal of Fluorescence, 24(5), 1373-1384.

- Kvaran, Á., et al. (2000). 1 H NMR and UV-Vis spectroscopy of chlorine substituted stilbenes: conformational studies. Journal of Molecular Structure, 553(1-3), 79-90.

- Li, H., et al. (2022). The proportion of cis stilbenes due to the exposure of trans isomers to light and their stability: A review. Food Chemistry, 377, 131978.

- Mazzucato, U., et al. (1993). Phosphorescence of trans-Stilbene, Stilbene Derivatives, and Stilbene-like Molecules at 77 K. Journal of the American Chemical Society, 115(11), 4548-4554.

- Góra, R. W., et al. (2017). Tuning Stilbene Photochemistry by Fluorination: State Reordering Leads to Sudden Polarization near the Franck–Condon Region. Journal of the American Chemical Society, 139(42), 15097-15105.

- ResearchGate. Stilbene (31) undergoes trans 2 cis isomerization exclusively by rotation.

- Saltiel, J., & D'Agostino, J. T. (1972). Separation of viscosity and temperature effects on the singlet pathway to stilbene photoisomerization. Journal of the American Chemical Society, 94(18), 6445-6451.

- Carlson, E. J. (2018). DFT Based Modeling of the Heavy Atom Effect in Triplet Photosensitizers: From Fundamental Mechanics to Rational Design. Portland State University.

- Salnikov, O. G., et al. (2017). Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids. Applied Magnetic Resonance, 48(11-12), 1189-1213.

- Chen, Y., et al. (2015). Unusual Fluorescent Properties of Stilbene Units and CdZnS/ZnS Quantum Dots Nanocomposites: White-Light Emission in Solution. Chemistry-An Asian Journal, 10(12), 2635-2641.

Sources

- 1. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]